molecular formula C11H11ClN2S B13437656 2-(2-Pyridinylamino)-benzenethiol Hydrochloride

2-(2-Pyridinylamino)-benzenethiol Hydrochloride

Cat. No.: B13437656
M. Wt: 238.74 g/mol
InChI Key: ANSPBXUUFFVFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Pyridinylamino)-benzenethiol Hydrochloride is a chemical compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring attached to an aminobenzenethiol group, forming a unique structure that is of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridinylamino)-benzenethiol Hydrochloride typically involves the reaction of 2-aminopyridine with benzenethiol under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridinylamino)-benzenethiol Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, thiols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(2-Pyridinylamino)-benzenethiol Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Pyridinylamino)-benzenethiol Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: Shares the pyridine ring but lacks the benzenethiol group.

    Benzenethiol: Contains the thiol group but lacks the pyridine ring.

    2-(2-Hydroxyethylamino)-pyridine hydrochloride: Similar structure but with a hydroxyethyl group instead of a benzenethiol group.

Uniqueness

2-(2-Pyridinylamino)-benzenethiol Hydrochloride is unique due to the combination of the pyridine ring and the benzenethiol group. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

2-(pyridin-2-ylamino)benzenethiol;hydrochloride

InChI

InChI=1S/C11H10N2S.ClH/c14-10-6-2-1-5-9(10)13-11-7-3-4-8-12-11;/h1-8,14H,(H,12,13);1H

InChI Key

ANSPBXUUFFVFDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=CC=N2)S.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.